In Vivo AML Xenograft Tumor Growth Inhibition by SC‑203048 in Combination Therapy
In a THP‑1 AML xenograft model in athymic BALB/c nude mice, the combination of SC‑203048 (10 µg/kg, administered every second day for 7 doses) with the NF‑κB inhibitor parthenolide strongly inhibited tumor growth relative to vehicle controls, and this inhibition was accompanied by significant reductions in FLT3, p65, cyclin D1, and Bcl‑2 protein expression [1]. This in vivo efficacy anchor demonstrates that the compound achieves pharmacodynamic engagement of FLT3 signaling in a tumor‑bearing animal. Direct comparison with other FLT3 inhibitors in the same model is not available from this study, so the evidence is class‑level inference regarding FLT3 dependency of the response.
| Evidence Dimension | In vivo tumor growth inhibition in AML xenograft |
|---|---|
| Target Compound Data | SC‑203048 (10 µg/kg, 7× every 2 days) + parthenolide: strong tumor growth inhibition, decreased FLT3/p65/cyclin D1/Bcl‑2 protein expression |
| Comparator Or Baseline | Vehicle control (no comparative data versus other FLT3 inhibitors in this study) |
| Quantified Difference | Not quantified as a direct comparator; observed as statistically significant inhibition vs. vehicle |
| Conditions | Human THP‑1 AML xenograft in athymic BALB/c nude mice; SC‑203048 dosed 10 µg/kg i.p. every 2 days for 7 doses |
Why This Matters
This demonstrates that the compound can engage FLT3 and modulate downstream survival pathways in an in vivo AML setting, providing a functional anchor that generic ‘FLT3 inhibitor’ labeling alone does not guarantee.
- [1] Wang C, Lu J, Wang Y, Bai S, Wang Y, Wang L, Sheng G. Combined effects of FLT3 and NF-κB selective inhibitors on acute myeloid leukemia in vivo. J Biochem Mol Toxicol. 2012 Jan;26(1):35-43. View Source
